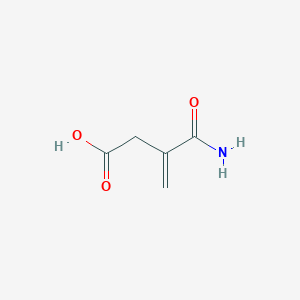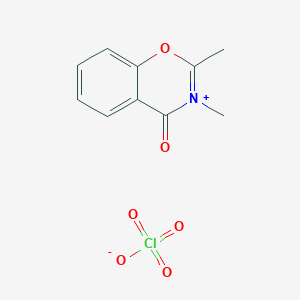![molecular formula C10H16 B14627166 Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- CAS No. 56701-52-1](/img/structure/B14627166.png)
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- is a bicyclic organic compound with the molecular formula C10H16. This compound is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane core with a methyl group and an isopropylidene group attached. It is a monoterpenoid compound, commonly found in various plant volatile oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.1.0]hexanes can be achieved through various methods. One notable method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method includes supercritical extraction or steam distillation to extract plant volatile oils, followed by solvent extraction and preparation of thin layer chromatography .
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- often involve chemical synthesis or biological fermentation. These methods are designed to produce the compound in large quantities while maintaining high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate, allowing for efficient intramolecular cyclization, cyclopropanation, and transannular reactions .
Common Reagents and Conditions: Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and photoredox catalysts. The reactions are typically carried out under blue LED irradiation, which provides the necessary energy for the reactions to proceed .
Major Products Formed: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters. These products are valuable building blocks for medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- has several scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of complex molecules. In biology and medicine, it serves as a building block for bioactive compounds, including potential drugs for psychiatric disorders and cancer . In the industry, it is used in the production of fragrances and flavors due to its presence in plant volatile oils .
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic scaffold allows it to participate in various chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with specific receptors and enzymes in the body, exerting their effects through modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- include:
- Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-
- Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-
Uniqueness: The uniqueness of bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
56701-52-1 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1-methyl-6-propan-2-ylidenebicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16/c1-7(2)9-8-5-4-6-10(8,9)3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
CSIZHOMQBOGEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2C1(CCC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
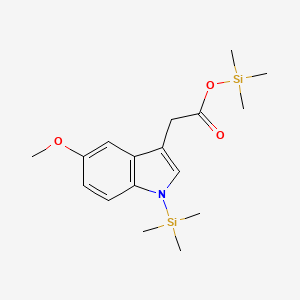
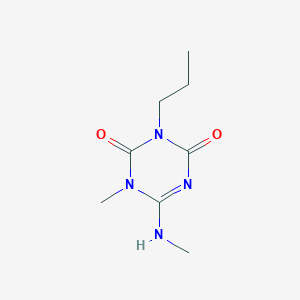
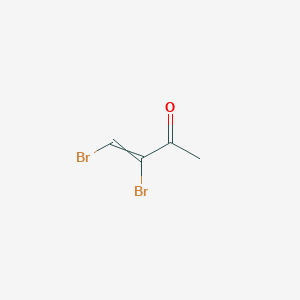
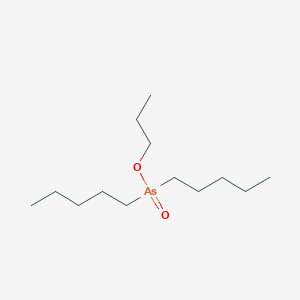
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
